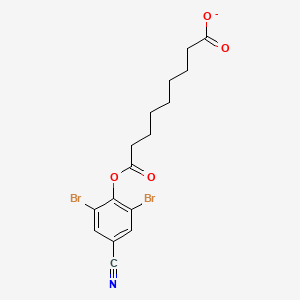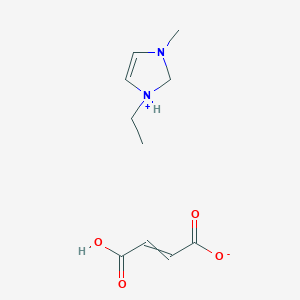
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and nitro groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with phthalic anhydride under acidic conditions, followed by nitration to introduce the nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s ability to donate and accept electrons makes it a valuable tool in studying oxidative stress and related pathways.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A related compound with similar structural features but lacking the nitro groups.
Eosin: Another xanthene derivative used as a dye, with different substituents on the aromatic rings.
Rhodamine: A xanthene-based dye with distinct functional groups that confer different properties.
Uniqueness
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
143918-68-7 |
|---|---|
Molecular Formula |
C19H10N2O10 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2,6,7-trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H10N2O10/c22-12-3-8-16(5-14(12)24)31-17-6-15(25)13(23)4-9(17)18(8)10-1-7(20(27)28)2-11(19(10)26)21(29)30/h1-6,22-24,26H |
InChI Key |
BNMFXPUIRARXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)

![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)
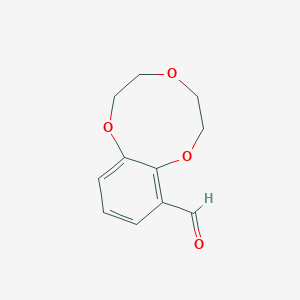
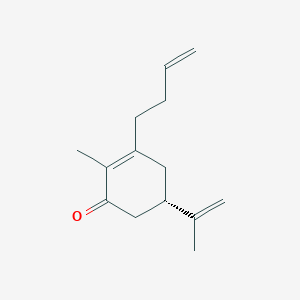
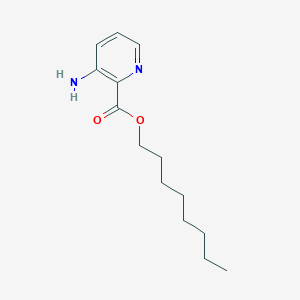
![(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one](/img/structure/B12549039.png)
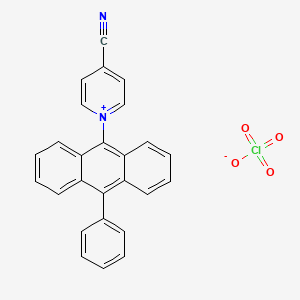
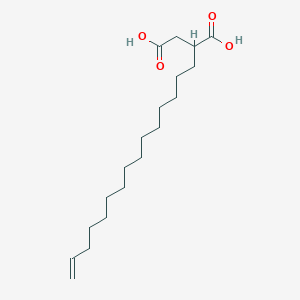
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
